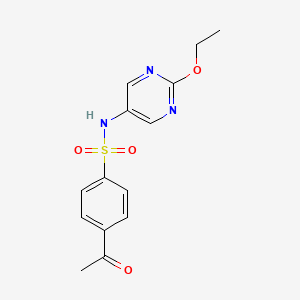

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” is a compound that belongs to the class of drugs known as sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Synthesis Analysis

The synthesis of sulfonamides like “4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” often involves the use of chlorosulfonic acid . An alternative synthetic process has been investigated that partially substitutes HSO3Cl by PCl5 as the chlorination agent . This process can decrease the molar ratio of HSO3Cl to acetanilide (the main raw material) from 4.96 to 2.1 using CCl4 as the diluent . The addition of a small amount of NH4Cl was found to significantly increase the yield .Molecular Structure Analysis

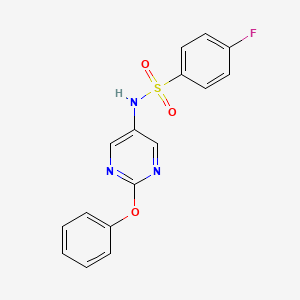

The molecular structure of “4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” has been characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] . Adjacent molecular chains are linked by N—H N hydrogen-bonding interactions between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” include chlorosulfonation and the replacement of chlorine with an amino group . The resulting compound undergoes hydrolysis to produce the sulfonamide .科学的研究の応用

- Researchers explore novel sulfonamide derivatives, including 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, to enhance antibacterial efficacy and combat drug-resistant bacteria .

- Applications include treating glaucoma (by reducing intraocular pressure) and managing metabolic disorders like hypoglycemia and diuresis .

- The compound’s structure influences its anti-inflammatory activity, making it an interesting area of study .

- Non-allergic reactions (e.g., diarrhea, nausea, vomiting) and rare severe reactions (Stevens–Johnson syndrome, toxic epidermal necrolysis) are associated with sulfonamide use .

- Sulfonamides often combine with other drugs to enhance therapeutic outcomes. For instance, sulfadiazine is used alongside the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

- Recent studies investigate the antioxidant potential of sulfonamide derivatives. These compounds scavenge free radicals (e.g., DPPH) and reduce iron ions, contributing to cellular protection .

- Additionally, researchers explore enzyme inhibition activities against protease, α-amylase, acetylcholinesterase, and butyrylcholinesterase .

Antibacterial Activity

Carbonic Anhydrase Inhibition

Anti-Inflammatory Properties

Toxicity Studies

Combination Therapy

Antioxidant and Enzyme Inhibition Activities

作用機序

Target of Action

The primary targets of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, like other sulfonamides, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication . The effects of the drug give rise to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .

Pharmacokinetics

Sulfonamides in general are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The result of the action of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as sulfonamides . The efficacy of inhibition can also improve with a rise in the concentration of the compound and decline with a rise in temperature .

Safety and Hazards

Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . Non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

特性

IUPAC Name |

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFPXWQSECGCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)

![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)

![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)

![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)

![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)

![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)

![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

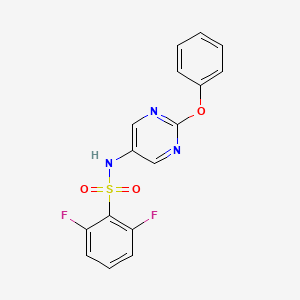

![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)